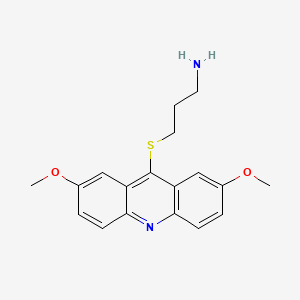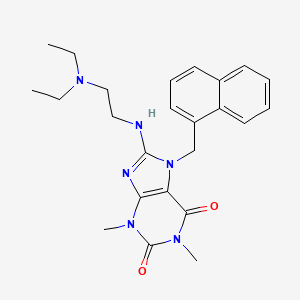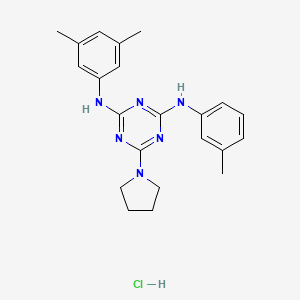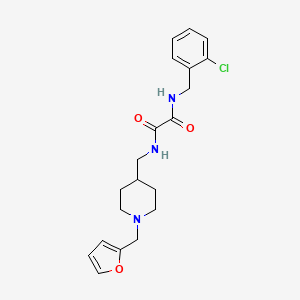
LDN-192960
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LDN-192960 is a potent inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). It has shown significant potential in scientific research, particularly in the fields of cancer treatment and cell cycle regulation. The compound has an IC50 value of 10 nM for Haspin and 48 nM for DYRK2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LDN-192960 involves several steps, starting with the preparation of the core acridine structure. The key steps include:
Formation of the acridine core: This involves the cyclization of appropriate precursors under acidic conditions.
Functionalization: Introduction of methoxy groups at specific positions on the acridine ring.
Thioether formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
LDN-192960 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the acridine core or the thioether linkage.
Substitution: Various substitution reactions can be performed on the acridine ring to introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions
Major Products
The major products formed from these reactions include modified acridine derivatives, sulfoxides, and sulfones. These products can be further utilized in various research applications .
Scientific Research Applications
LDN-192960 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown potential in inhibiting cancer cell proliferation by targeting Haspin and DYRK2, which are involved in cell cycle regulation.
Cell Cycle Studies: This compound is used to study the role of Haspin and DYRK2 in cell cycle progression and mitosis.
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting Haspin and DYRK2.
Biological Research: It is used to investigate the molecular mechanisms underlying various biological processes regulated by Haspin and DYRK2.
Mechanism of Action
LDN-192960 exerts its effects by inhibiting the activity of Haspin and DYRK2. Haspin is a serine/threonine kinase that phosphorylates histone H3 at threonine 3, which is crucial for chromosome segregation during mitosis. DYRK2 is involved in the regulation of protein stability and proteasome activity. By inhibiting these kinases, this compound disrupts cell cycle progression and induces cell death in cancer cells .
Comparison with Similar Compounds
LDN-192960 is unique due to its dual inhibitory activity against Haspin and DYRK2. Similar compounds include:
CHR-6494: Another Haspin inhibitor with anti-tumor activity.
5-Iodotubercidin: A potent Haspin kinase inhibitor.
Harmine: An alkaloid that inhibits DYRK1A and has potential therapeutic applications
This compound stands out due to its high potency and selectivity for both Haspin and DYRK2, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16/h4-7,10-11H,3,8-9,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOMCSNUEHMROO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184582-62-5 |
Source


|
| Record name | 2,7-Dimethoxy-9-(3'-aminopropyl)thioacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184582625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate](/img/structure/B2528498.png)

![1-[1-(4-fluorobenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2528500.png)





![5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528510.png)

![3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2528516.png)



